molecular formula C21H21NO2 B12610726 Phenyl 2-ethyl-4-(2-methylphenyl)pyridine-1(4H)-carboxylate CAS No. 651053-68-8

Phenyl 2-ethyl-4-(2-methylphenyl)pyridine-1(4H)-carboxylate

Cat. No.: B12610726
CAS No.: 651053-68-8
M. Wt: 319.4 g/mol
InChI Key: FQFHTBXYUHKTBD-UHFFFAOYSA-N
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Description

Phenyl 2-ethyl-4-(2-methylphenyl)pyridine-1(4H)-carboxylate is a complex organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in organic synthesis, pharmaceutical chemistry, and material science. This compound, in particular, is characterized by its unique structure, which includes a phenyl group, an ethyl group, and a methylphenyl group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 2-ethyl-4-(2-methylphenyl)pyridine-1(4H)-carboxylate typically involves multi-step organic reactions. One common method involves the use of Grignard reagents to introduce the ethyl and methylphenyl groups onto the pyridine ring. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes. For example, the use of cationic half-sandwich rare-earth catalysts can facilitate the addition of alkyl groups to the pyridine ring, providing a more atom-economical method for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-ethyl-4-(2-methylphenyl)pyridine-1(4H)-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

Phenyl 2-ethyl-4-(2-methylphenyl)pyridine-1(4H)-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl 2-ethyl-4-(2-methylphenyl)pyridine-1(4H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-ethylpyridine
  • 4-methylpyridine
  • Phenylpyridine

Uniqueness

Phenyl 2-ethyl-4-(2-methylphenyl)pyridine-1(4H)-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications .

Properties

CAS No.

651053-68-8

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

phenyl 2-ethyl-4-(2-methylphenyl)-4H-pyridine-1-carboxylate

InChI

InChI=1S/C21H21NO2/c1-3-18-15-17(20-12-8-7-9-16(20)2)13-14-22(18)21(23)24-19-10-5-4-6-11-19/h4-15,17H,3H2,1-2H3

InChI Key

FQFHTBXYUHKTBD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(C=CN1C(=O)OC2=CC=CC=C2)C3=CC=CC=C3C

Origin of Product

United States

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